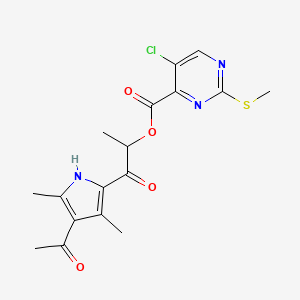
1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one” is a derivative of indole, which is a heterocyclic compound. The presence of dichlorophenyl and dimethyl groups suggests that it might have unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, which is a fused benzene and pyrrole ring. The 3,4-dichlorophenyl group would be attached to the indole ring at the 1-position, and the 2,6-positions of the indole ring would be substituted with methyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-rich indole ring and the electron-withdrawing dichlorophenyl group. The presence of the methyl groups might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group might increase its lipophilicity, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Crystal Structures and Molecular Interactions
- Crystal Structures of Isomeric Compounds : A study detailed the crystal structures of three isomeric compounds related to the target molecule, emphasizing the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their supramolecular arrangements. These structures are generated through combinations of C–H⋯X, C–X⋯π, and π⋯π interactions, providing insights into molecular interactions and stability (de Souza et al., 2015).
Synthesis and Reactivity
- Synthesis of Dihydropyridine Derivatives : Research on the synthesis of 1,4-dihydropyridine derivatives, including molecules structurally similar to the target compound, showcased their utility as scaffolds in organic synthesis. These compounds can act as hydrogen transfer reagents, emulating NAD(P)H reducing agents, highlighting their potential in medicinal chemistry and synthetic applications (Borgarelli et al., 2022).
Nonlinear Optical Properties
- Nonlinear Optical Behavior : A study synthesized novel oxazolone derivatives with structural similarities to the target molecule, to investigate their third-order nonlinear optical properties. These compounds exhibited excellent optical limiting behavior at 532 nm, with strong electron donor substituents enhancing this effect. This research indicates potential applications in developing materials for optical limiting and photonic devices (Murthy et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound “1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one” is structurally similar to DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea), a well-known inhibitor of photosynthesis . DCMU primarily targets the Q_B plastoquinone binding site of photosystem II , which plays a crucial role in the photosynthetic electron transport chain .
Mode of Action
DCMU, and by extension, our compound, inhibits photosynthesis by blocking the electron flow from photosystem II to plastoquinone . This interruption of the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .
Biochemical Pathways
The inhibition of the electron flow affects the photosynthetic electron transport chain, a key biochemical pathway in photosynthesis. This disruption prevents the production of ATP and NADPH, two essential molecules for the Calvin cycle, which is responsible for converting carbon dioxide into glucose .
Result of Action
The primary result of the compound’s action is the inhibition of photosynthesis, leading to a decrease in the plant’s ability to produce glucose and other organic compounds. This can lead to stunted growth or even death of the plant or algae .
Action Environment
Environmental factors such as light intensity, temperature, and pH can influence the compound’s action, efficacy, and stability. For instance, the effectiveness of photosynthesis inhibitors like DCMU can be influenced by light intensity, as photosynthesis is a light-dependent process . Additionally, the compound’s stability could be affected by environmental conditions such as temperature and pH.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-9-5-15-12(16(20)6-9)7-10(2)19(15)11-3-4-13(17)14(18)8-11/h3-4,7-9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAJPCNHNXZJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=C(C=C3)Cl)Cl)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

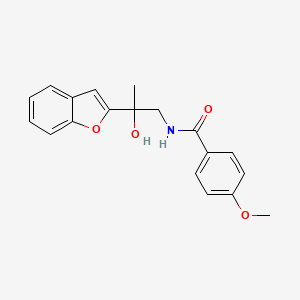
![3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid](/img/structure/B2803950.png)
![N-(5-acetyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2803952.png)
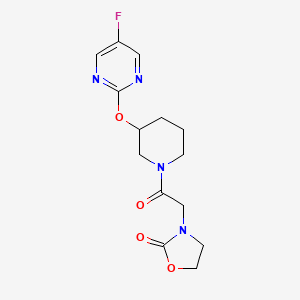

![2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2803956.png)

![6-(4-Chlorophenyl)-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2803959.png)
![6-Fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2803960.png)
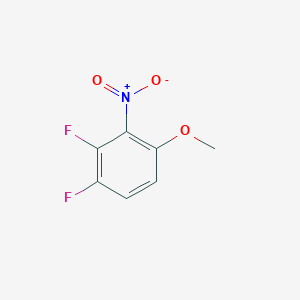
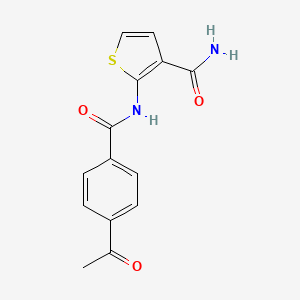
![{[4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2803965.png)
